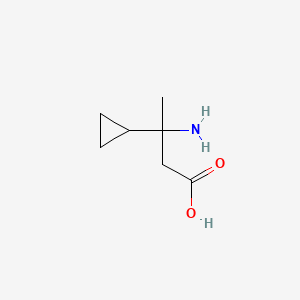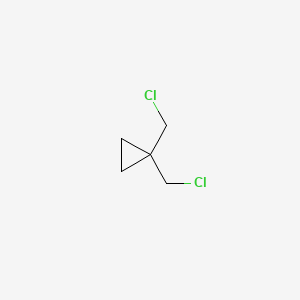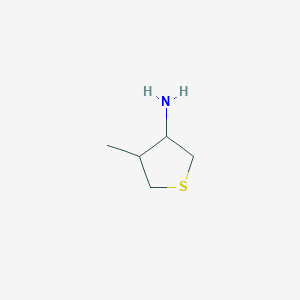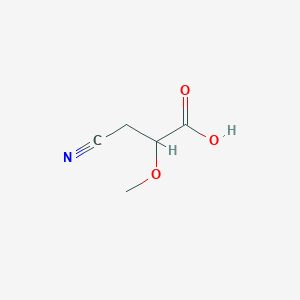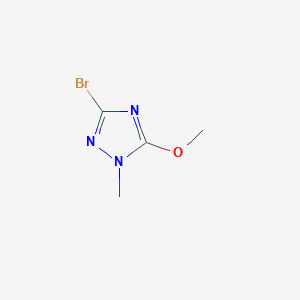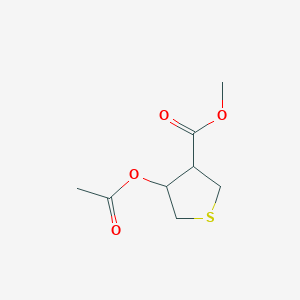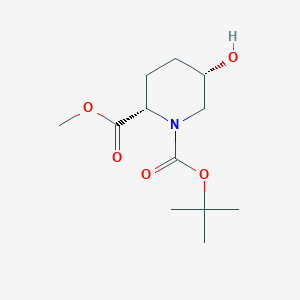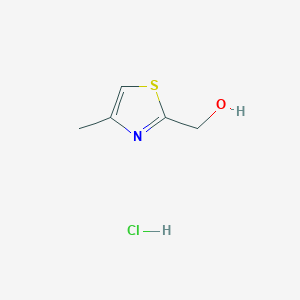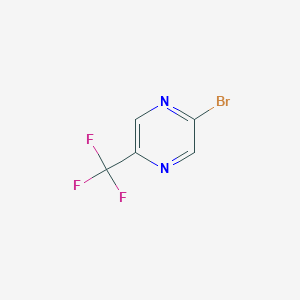
2-Brom-5-(Trifluormethyl)pyrazin
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethyl)pyrazine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is a chemical compound with the molecular formula C5H2BrF3N2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(trifluoromethyl)pyrazine consists of a pyrazine ring with a bromine atom and a trifluoromethyl group attached to it . The molecular weight of this compound is 226.98 .Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)pyrazine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it can participate in cross-coupling reactions.Physical And Chemical Properties Analysis
2-Bromo-5-(trifluoromethyl)pyrazine is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 189.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-5-(Trifluormethyl)pyrazin: ist ein wertvoller Baustein in der organischen Synthese. Er kann verwendet werden, um die Trifluormethylgruppe einzuführen, die in der Pharmakologie aufgrund ihrer Fähigkeit, die Bioaktivität und metabolische Stabilität von therapeutischen Verbindungen zu verbessern, von Bedeutung ist .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese verschiedener biologisch aktiver Moleküle. Ihre Einarbeitung in Arzneimittelkandidaten kann die pharmakokinetischen Eigenschaften verbessern und die Bindungsaffinität zu biologischen Zielstrukturen erhöhen .
Landwirtschaftliche Chemie
Die Trifluormethylgruppe ist auch wichtig bei der Entwicklung von AgrochemikalienThis compound kann zur Herstellung von Pestiziden und Herbiziden mit erhöhter Wirksamkeit und längerer Wirkdauer verwendet werden .
Materialwissenschaften
Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Synthese von fortschrittlichen Materialien, die die Einarbeitung von fluorierten Pyrazinen erfordern, die einzigartige physikalische und chemische Eigenschaften verleihen können .
Katalyse
This compound: kann als Ligand oder Katalysator in verschiedenen chemischen Reaktionen wirken. Seine einzigartige Struktur ermöglicht es ihm, Reaktionen zu erleichtern, die sonst schwer zu erreichen sind .
Forschung zur Fluorchemie
Als fluorierte Verbindung wird sie in der Forschung zur Fluorchemie umfassend verwendet, um die Auswirkungen der Fluorierung auf die chemische Reaktivität und Stabilität zu untersuchen .
Photovoltaische Materialien
Schließlich kann es bei der Entwicklung von photovoltaischen Materialien verwendet werden, bei denen fluorierte Pyrazine eine Rolle bei der Gestaltung neuartiger Solarzellen mit verbesserter Effizienz und Stabilität spielen können .
Safety and Hazards
This compound is classified as Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2B), H320; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that its targets could be related to the palladium catalyst and the Refomatsky reagent in the context of carbon-carbon bond formation .
Mode of Action
2-Bromo-5-(trifluoromethyl)pyrazine interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the 2-Bromo-5-(trifluoromethyl)pyrazine and another organic compound, facilitated by a palladium catalyst . The process is characterized by exceptionally mild and functional group tolerant reaction conditions .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a part in the synthesis of complex organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(trifluoromethyl)pyrazine’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result of its action is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyrazine can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRATCPZBXTQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



